
1-Methyl-3-phenyl-5-vinyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The unique structure of this compound, characterized by a five-membered ring with two nitrogen atoms, makes it an interesting subject for various scientific studies .
Preparation Methods
The synthesis of 1-Methyl-3-phenyl-5-vinyl-1H-pyrazole can be achieved through several routes. One common method involves the cyclization of hydrazine derivatives with β-diketones . Another approach is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
1-Methyl-3-phenyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like bromine or oxygen in the presence of DMSO.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-phenyl-5-vinyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and coordination complexes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . It can also interact with receptors, modulating their activity and influencing various biological pathways .
Comparison with Similar Compounds
1-Methyl-3-phenyl-5-vinyl-1H-pyrazole can be compared with other similar compounds such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its use in the synthesis of pharmaceuticals.
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: Used in the production of various pyrazole derivatives.
The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and potential for further functionalization .
Conclusion
This compound is a compound of significant interest due to its versatile applications in various fields of science. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
1956328-44-1 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
5-ethenyl-1-methyl-3-phenylpyrazole |
InChI |
InChI=1S/C12H12N2/c1-3-11-9-12(13-14(11)2)10-7-5-4-6-8-10/h3-9H,1H2,2H3 |
InChI Key |
JKVRQMNWKPQWAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B11771907.png)
![(1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771910.png)
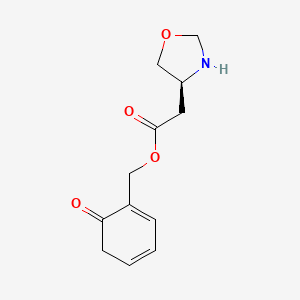
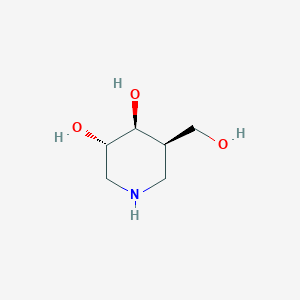

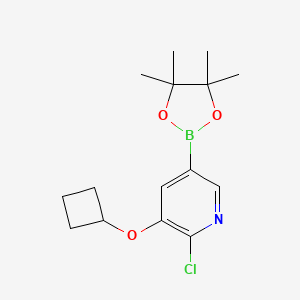
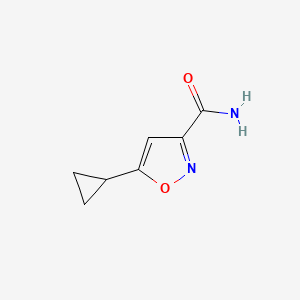
![2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid](/img/structure/B11771935.png)
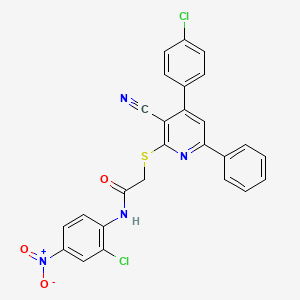
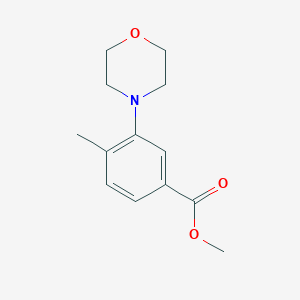
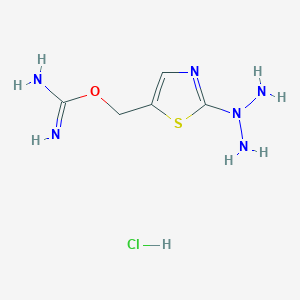
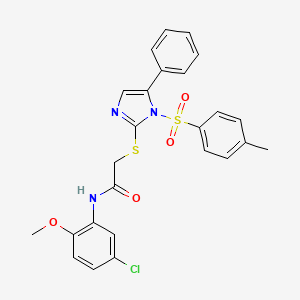

![N-(Benzo[d]isothiazol-3-yl)acetamide](/img/structure/B11771981.png)
